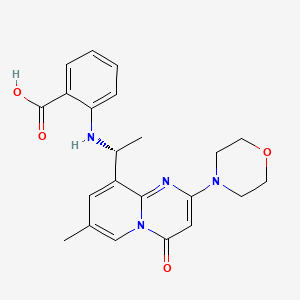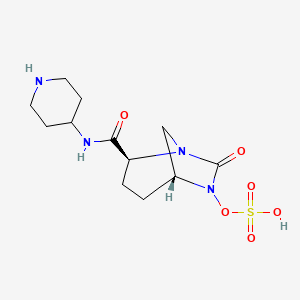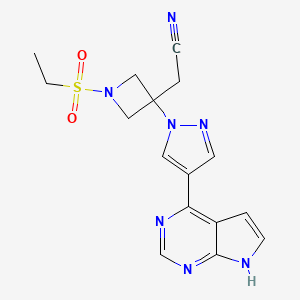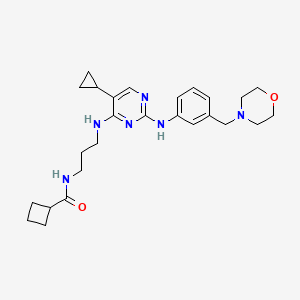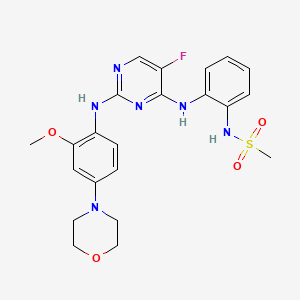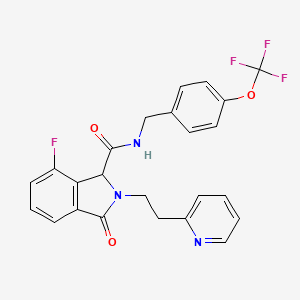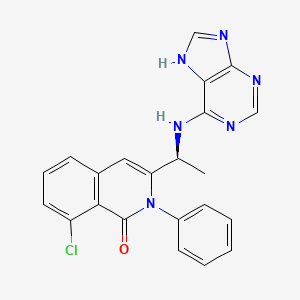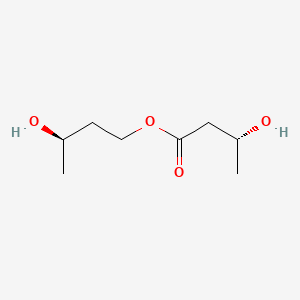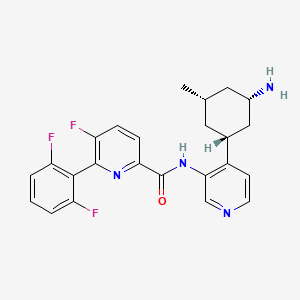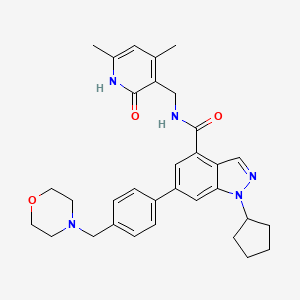
EPZ005687
Vue d'ensemble
Description
EPZ005687 est un inhibiteur puissant et sélectif de l'enzyme enhancer of zeste homolog 2 (EZH2), qui est une sous-unité catalytique du complexe répresseur polycomb 2 (PRC2). Cette enzyme est responsable de la méthylation de l'histone H3 à la lysine 27 (H3K27), une modification associée à la mise en silence des gènes. This compound a montré un potentiel significatif dans l'inhibition de l'activité EZH2, ce qui en fait un outil précieux dans la recherche épigénétique et la thérapie anticancéreuse .
Applications De Recherche Scientifique
EPZ005687 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of EZH2 in gene regulation and epigenetics. In biology, it is used to investigate the effects of EZH2 inhibition on cell proliferation, differentiation, and apoptosis. In medicine, this compound has shown promise as a potential therapeutic agent for the treatment of cancers with EZH2 mutations, such as non-Hodgkin lymphoma and prostate cancer. In industry, it is used in the development of new drugs and therapeutic strategies targeting epigenetic regulators .
Mécanisme D'action
Target of Action
EPZ005687 is a potent and selective inhibitor of EZH2 . EZH2 is an enzymatic subunit of the polycomb repressive complex 2 (PRC2) that catalyzes the methylation of histone H3 lysine 27 (H3K27) . This compound inhibits EZH2 with a Ki of 24 nM, and has 50-fold selectivity against EZH1 and 500-fold selectivity against 15 other protein methyltransferases .
Mode of Action
This compound binds to the SAM pocket of the EZH2 SET domain . It is a SAM-competitive inhibitor of EZH2 . The compound shows concentration-dependent inhibition of PRC2 enzymatic activity with an IC50 value of 54±5 nM . It specifically inhibits H3K27 methylation in lymphoma cells .
Biochemical Pathways
The main function of EZH2 is to catalyze the methylation of H3 histone of H3K27Me3, which inhibits the transcription of target genes, such as tumor suppressor genes . EZH2 also forms complexes with transcriptions factors or directly binds to the promoters of target genes, leading to regulate gene transcriptions .
Pharmacokinetics
While this compound is a potent and selective inhibitor of EZH2, it has substandard pharmacokinetic properties that limit its clinical application .
Result of Action
This compound has a notable effect on the proliferation of the EZH2Y641F-bearing cell line . This compound induces an obvious apoptosis of U937 cells in a dose-dependent manner . It inhibits the proliferation of U937 cells but has a weak effect on the proliferation of NBMCD34+ cells . This compound induces G1 phase blocking and decreases the percentage of cells in S phase in U937 cells . In addition, this compound produces obvious depletion of H3K27 methylation in U937 cells, but hardly has an effect on the H3K27 methylation of NBMCD34+ cells .
Analyse Biochimique
Biochemical Properties
EPZ005687 inhibits EZH2 with a Ki of 24 nM, showing 500-fold and 50-fold greater selectivity than 15 other protein methyltransferases and closely related EZH1 respectively . It concentration-dependently inhibits the enzymatic activity of PRC2 with an IC50 of 54 nM through binding to the S-adenosylmethionine (SAM) pocket of the EZH2 SET domain .
Cellular Effects
This compound has been shown to reduce H3K27 methylation in a variety of lymphoma cells . It has a notable effect on the proliferation of the EZH2Y641F-bearing cell line . This compound decreases proliferation in mutant but not wild-type EZH2 lymphoma cells . It induces an obvious apoptosis of U937 cells in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its potent and selective inhibition of EZH2 . It binds to the S-adenosylmethionine (SAM) pocket of the EZH2 SET domain, thereby inhibiting the enzymatic activity of PRC2 . This results in a reduction of H3K27 methylation, a key process in the regulation of gene expression .
Metabolic Pathways
Given its role as an inhibitor of EZH2, it is likely involved in the pathway of histone methylation, specifically the methylation of H3K27 .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de EPZ005687 implique plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés incluent la formation du noyau indazole, suivie de l'introduction du groupe cyclopentyle et du groupe morpholinométhylphényle. L'étape finale implique la formation de la liaison carboxamide. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement élevé et une pureté élevée .
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la durabilité environnementale. Cela inclut l'utilisation de réacteurs à grande échelle, de procédés en flux continu et de recyclage de solvants et de réactifs .
Analyse Des Réactions Chimiques
Types de réactions : EPZ005687 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le noyau indazole et la liaison carboxamide. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant this compound incluent des solvants organiques comme le diméthylsulfoxyde (DMSO), des catalyseurs comme le palladium sur charbon et des agents oxydants comme le peroxyde d'hydrogène. Les réactions sont généralement effectuées à des températures contrôlées et sous atmosphères inertes pour éviter des réactions secondaires indésirables .
Principaux produits : Les principaux produits formés à partir des réactions de this compound dépendent des conditions réactionnelles spécifiques. Par exemple, les réactions de substitution peuvent conduire à la formation de divers dérivés avec des groupes fonctionnels modifiés, tandis que les réactions d'oxydation peuvent entraîner la formation de produits oxydés .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé outil pour étudier le rôle d'EZH2 dans la régulation des gènes et l'épigénétique. En biologie, il est utilisé pour étudier les effets de l'inhibition d'EZH2 sur la prolifération cellulaire, la différenciation et l'apoptose. En médecine, this compound s'est avéré prometteur comme agent thérapeutique potentiel pour le traitement des cancers avec des mutations EZH2, telles que le lymphome non hodgkinien et le cancer de la prostate. Dans l'industrie, il est utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant les régulateurs épigénétiques .
Mécanisme d'action
This compound exerce ses effets en se liant à la poche de la S-adénosylméthionine (SAM) du domaine SET d'EZH2, inhibant ainsi l'activité enzymatique de PRC2. Cette inhibition empêche la méthylation de l'histone H3 à la lysine 27 (H3K27), conduisant à la réactivation des gènes silencieux et à des changements consécutifs de l'expression des gènes. Les cibles moléculaires et les voies impliquées incluent le complexe PRC2, l'histone H3 et divers gènes en aval régulés par la méthylation de H3K27 .
Comparaison Avec Des Composés Similaires
EPZ005687 est unique par sa haute sélectivité et sa puissance en tant qu'inhibiteur d'EZH2. Il présente une sélectivité 50 fois plus élevée que l'enzyme apparentée enhancer of zeste homolog 1 (EZH1) et une sélectivité 500 fois plus élevée que les autres méthyltransférases protéiquesD'autres composés similaires incluent le GSK126, le tazemetostat et l'UNC1999, qui ciblent également EZH2, mais diffèrent par leur sélectivité, leur puissance et leurs profils pharmacocinétiques .
Propriétés
IUPAC Name |
1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N5O3/c1-21-15-22(2)35-32(39)28(21)18-33-31(38)27-16-25(17-30-29(27)19-34-37(30)26-5-3-4-6-26)24-9-7-23(8-10-24)20-36-11-13-40-14-12-36/h7-10,15-17,19,26H,3-6,11-14,18,20H2,1-2H3,(H,33,38)(H,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIBZSZLMJDVDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC=C(C=C4)CN5CCOCC5)C6CCCC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733849 | |
| Record name | 1-Cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-{4-[(morpholin-4-yl)methyl]phenyl}-1H-indazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396772-26-1 | |
| Record name | 1-Cyclopentyl-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-6-[4-(4-morpholinylmethyl)phenyl]-1H-indazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396772-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EPZ-5687 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396772261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-{4-[(morpholin-4-yl)methyl]phenyl}-1H-indazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPZ-5687 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ4LD5KG1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
